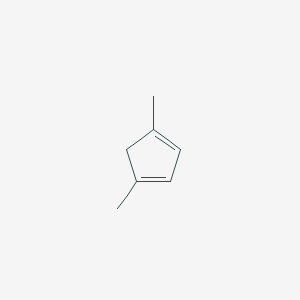
1,4-Dimethylcyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethylcyclopenta-1,3-diene: is an organic compound with the molecular formula C7H10 . It is a derivative of cyclopentadiene, featuring two methyl groups attached to the 1 and 4 positions of the cyclopentadiene ring. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it a valuable building block in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dimethylcyclopenta-1,3-diene can be synthesized through several methods. One common approach involves the alkylation of cyclopentadiene with methyl halides in the presence of a strong base, such as sodium amide or potassium tert-butoxide. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the base .
Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydrogenation of 1,4-dimethylcyclopentane . This process uses a metal catalyst, such as platinum or palladium, at elevated temperatures to remove hydrogen atoms and form the desired diene .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dimethylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the double bonds of the diene.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Bromine (Br2), chlorine (Cl2), catalysts like iron(III) chloride (FeCl3)
Major Products Formed:
Oxidation: Diketones, epoxides
Reduction: 1,4-Dimethylcyclopentane
Substitution: Dibromo-1,4-dimethylcyclopentane, dichloro-1,4-dimethylcyclopentane
Scientific Research Applications
1,4-Dimethylcyclopenta-1,3-diene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-dimethylcyclopenta-1,3-diene and its derivatives involves interactions with various molecular targets and pathways:
Comparison with Similar Compounds
1,3-Dimethylcyclopentadiene: Similar in structure but with methyl groups at the 1 and 3 positions.
Cyclopentadiene: The parent compound without methyl substitutions.
1,4-Dimethylcyclohexadiene: A six-membered ring analog with similar substitution patterns but different chemical properties and reactivity.
Uniqueness: 1,4-Dimethylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis .
Properties
CAS No. |
5602-47-1 |
|---|---|
Molecular Formula |
C7H10 |
Molecular Weight |
94.15 g/mol |
IUPAC Name |
1,4-dimethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C7H10/c1-6-3-4-7(2)5-6/h3-4H,5H2,1-2H3 |
InChI Key |
PBCAWBWOXBDOMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


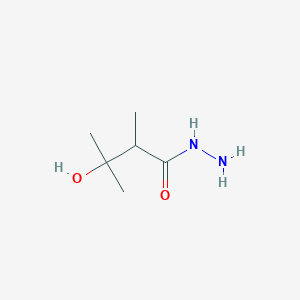

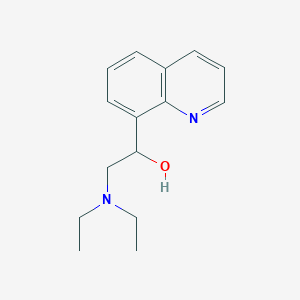
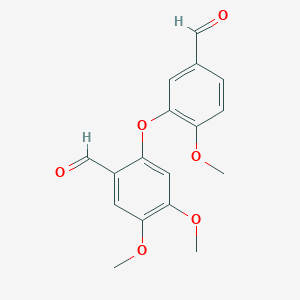

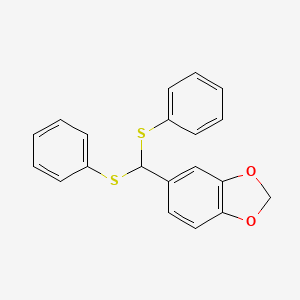



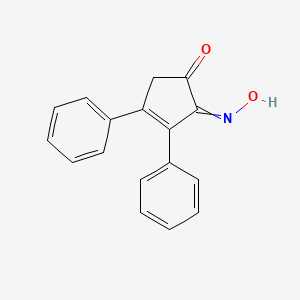


![2-(Carboxymethyl)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14740812.png)
![N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride](/img/structure/B14740815.png)
